Oxiranecarboxaldehyde, (R)-
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Overview
Description
Oxiranecarboxaldehyde, ®-, also known as ®-2,3-epoxypropionaldehyde, is an organic compound with the molecular formula C₃H₄O₂. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an epoxide ring and an aldehyde group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxiranecarboxaldehyde, ®-, can be synthesized through various methods. One common approach involves the epoxidation of allyl alcohol using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high enantiomeric purity .
Industrial Production Methods: In industrial settings, the production of oxiranecarboxaldehyde, ®-, often involves the use of biocatalysts or chiral catalysts to achieve high selectivity and yield. Enzymatic methods, such as the use of epoxide hydrolases, have been explored to produce this compound with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Oxiranecarboxaldehyde, ®-, undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted epoxides and alcohols.
Scientific Research Applications
Oxiranecarboxaldehyde, ®-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxiranecarboxaldehyde, ®-, involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The aldehyde group can participate in redox reactions, making the compound a versatile intermediate in organic synthesis .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Oxiranecarboxaldehyde, ®-, can be compared with other similar compounds, such as:
2,3-Epoxypropionaldehyde: This compound is the racemic mixture of oxiranecarboxaldehyde, ®-, and its enantiomer, oxiranecarboxaldehyde, (S)-.
Uniqueness: Oxiranecarboxaldehyde, ®-, is unique due to its chiral nature and the presence of both an epoxide ring and an aldehyde group, making it a valuable intermediate in asymmetric synthesis and other specialized applications .
Properties
CAS No. |
64821-54-1 |
---|---|
Molecular Formula |
C3H4O2 |
Molecular Weight |
72.06 g/mol |
IUPAC Name |
(2R)-oxirane-2-carbaldehyde |
InChI |
InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2/t3-/m0/s1 |
InChI Key |
IWYRWIUNAVNFPE-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](O1)C=O |
Canonical SMILES |
C1C(O1)C=O |
Origin of Product |
United States |
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